Product packaging for 3-Methylbut-1-en-2-ol(Cat. No.:CAS No. 79144-27-7)

3-Methylbut-1-en-2-ol

Cat. No.: B14439404
CAS No.: 79144-27-7
M. Wt: 86.13 g/mol
InChI Key: NSPPRYXGGYQMPY-UHFFFAOYSA-N
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Description

3-Methylbut-1-en-2-ol (CAS# 79144-27-7) is a simple, unsaturated terpenoid alcohol with the molecular formula C5H10O and a molecular weight of 86.13 g/mol . It is an isomer of the more commonly documented compound prenol (3-methyl-2-buten-1-ol), which is a natural alcohol found in various fruits and plants such as citrus, cranberry, grapes, and coffee . As a building block in organic synthesis, this and related isoprenoid alcohols serve as crucial intermediates for the production of more complex compounds, including pharmaceuticals and aroma chemicals . Its low density and reasonable solubility in water make it a versatile solvent for various experimental procedures . Researchers value this compound for its role in studying terpenoid chemistry and reaction mechanisms. When handling, appropriate safety precautions must be observed. This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B14439404 3-Methylbut-1-en-2-ol CAS No. 79144-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79144-27-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

3-methylbut-1-en-2-ol

InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h4,6H,3H2,1-2H3

InChI Key

NSPPRYXGGYQMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)O

Origin of Product

United States

Synthetic Methodologies for 3 Methylbut 1 En 2 Ol

Direct Synthetic Approaches to Unstable Enols

Direct approaches to synthesizing unstable enols like 3-Methylbut-1-en-2-ol typically involve the carefully controlled removal of a proton from the corresponding ketone, 3-methyl-2-butanone (B44728). The success of these methods hinges on manipulating reaction conditions to favor the formation of the desired, less-substituted enolate, which is the conjugate base of the target enol.

Kinetic Deprotonation and Trapping Strategies

The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis. wikipedia.org For a ketone like 3-methyl-2-butanone, deprotonation can occur at either the C1 methyl group or the C3 methine group. Removal of a proton from the C1 position yields the kinetic enolate, the conjugate base of this compound. Conversely, deprotonation at the more substituted C3 position leads to the thermodynamically more stable enolate.

Kinetic control is achieved by using a strong, sterically hindered base at low temperatures. libretexts.orgudel.edu Lithium diisopropylamide (LDA) is a quintessential base for this purpose. masterorganicchemistry.com Its bulky nature favors the abstraction of the more accessible, less sterically hindered proton at the C1 methyl group. makingmolecules.com The reaction is typically carried out at very low temperatures, such as -78 °C, to prevent the system from reaching equilibrium, which would favor the thermodynamic enolate. libretexts.orgmasterorganicchemistry.com

Once the kinetic enolate is formed, it can be "trapped" by reacting it with an electrophile, effectively capturing the less substituted enol structure. A common trapping agent is a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, which forms a stable silyl enol ether. makingmolecules.com This silyl enol ether is a stable derivative that effectively stores the kinetic enol. Subsequent hydrolysis can then, in principle, liberate the enol, although its isolation would still be challenging due to its instability.

Table 1: Conditions for Kinetic vs. Thermodynamic Enolate Formation

FactorKinetic ControlThermodynamic Control
Base Strong, sterically hindered (e.g., LDA) wikipedia.orgmasterorganicchemistry.comStrong or weak (e.g., NaH, alkoxides) udel.edu
Temperature Low (e.g., -78 °C) udel.eduHigher (e.g., Room Temperature to reflux) wikipedia.org
Reaction Time ShortLong (to allow for equilibration) wikipedia.org
Solvent Aprotic (e.g., THF)Varies, can include protic solvents

Elimination Reactions Leading to Enol Formation

Elimination reactions provide another direct pathway to enols. These reactions typically involve a substrate with a leaving group on the carbon adjacent to the future enol's hydroxyl-bearing carbon. For the synthesis of this compound, a suitable precursor would be a 1-halo-3-methyl-2-butanol derivative.

The mechanism can proceed via different pathways, such as E1cB (Elimination Unimolecular conjugate Base), where a proton is first removed to form a stabilized anion, followed by the departure of the leaving group. wikipedia.org Base-catalyzed dehydration of an aldol (B89426) addition product is a classic example of an E1cB reaction that results in the formation of an α,β-unsaturated carbonyl compound, passing through an enolate intermediate. wikipedia.orgutexas.edu While not a direct route to isolating the enol, it demonstrates the principle of enol/enolate formation via elimination.

A more direct, albeit specialized, method involves the reaction of acylmalonates with arenesulphonyl halides, which can lead to enol sulphonates. rsc.org These enol derivatives can then potentially be precursors to the desired enol.

Indirect Generation from Precursors

Indirect methods generate the target enol from a stable precursor molecule through a chemical transformation, often under conditions where the enol can be observed spectroscopically or trapped in situ.

Thermolysis or Photolysis Routes

Flash photolysis is a powerful technique for generating and studying short-lived intermediates like enols. acs.orgmuni.cz This method involves exposing a precursor molecule to a brief, intense pulse of light, which induces a chemical reaction to form the enol. For instance, α-carbonylcarbenes, generated from the photolysis of diazo compounds, can react with water to produce enols. acs.orgnih.gov While a specific precursor for this compound via this method is not documented, a plausible route could involve the photolysis of a suitable diazo compound derived from the valine amino acid family.

Thermolysis of certain compounds can also lead to the formation of enols or their derivatives. For example, mild thermolysis of tert-butyl alkynyl ethers can generate ketenes, which can then undergo cycloaddition reactions. nih.gov In some systems, thermolysis has been shown to produce enol ethers as well. nih.gov

Regioselective Reduction Pathways from Alkynes

The hydroboration-oxidation of alkynes is a well-established method for the synthesis of carbonyl compounds. libretexts.orgjove.com The reaction proceeds through an enol intermediate. For a terminal alkyne, this reaction sequence results in an anti-Markovnikov addition of water across the triple bond, leading to an aldehyde. libretexts.org

To generate this compound, one would need to start with 3-methyl-1-butyne (B31179). The hydroboration of 3-methyl-1-butyne with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, would proceed via an initial anti-Markovnikov addition of the borane to the alkyne. chemistrysteps.com This would place the boron on the terminal carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the enol, this compound. This enol would then rapidly tautomerize to form 3-methylbutanal (B7770604). While this method generates the target enol as a transient intermediate, it is a standard and predictable pathway.

Table 2: Regioselectivity in Alkyne Hydration

MethodReagentsRegioselectivityIntermediateFinal Product from 3-Methyl-1-butyne
Acid-Catalyzed Hydration H₂SO₄, H₂O, HgSO₄MarkovnikovEnol (3-Methyl-2-buten-2-ol)3-Methyl-2-butanone
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOHAnti-Markovnikov libretexts.orgmcmaster.caEnol (this compound)3-Methylbutanal

Controlled Enolization in Reaction Systems

Controlled enolization refers to the ability to generate a specific enol or enolate regioisomer in a reaction mixture to direct the outcome of a subsequent reaction. fiveable.me As discussed in section 2.1.1, the formation of the kinetic enolate of 3-methyl-2-butanone is the key to accessing the this compound structure.

The principles of kinetic versus thermodynamic control are fundamental to achieving this. udel.edumasterorganicchemistry.com The choice of base, solvent, and temperature allows a chemist to selectively generate the less substituted enolate. wikipedia.org This control is crucial in many carbon-carbon bond-forming reactions, such as the aldol reaction, where the structure of the enolate nucleophile determines the structure of the final product. masterorganicchemistry.com By using conditions of kinetic control (LDA, THF, -78 °C) with 3-methyl-2-butanone, one ensures that any subsequent reaction with an electrophile proceeds via the enolate of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Methylbut 1 En 2 Ol

Keto-Enol Tautomerism Dynamics and Equilibrium Studies

Keto-enol tautomerism is a fundamental isomerization process where an enol, such as 3-methylbut-1-en-2-ol, interconverts to its corresponding keto form, in this case, 3-methylbutanal (B7770604). orgoreview.comchegg.com This equilibrium is dynamic and can be influenced by catalysts and the surrounding solvent environment. orgoreview.com

Acid-Catalyzed Tautomerization to 3-Methylbutanal

In the presence of an acid catalyst, the tautomerization of this compound to 3-methylbutanal proceeds through a well-defined mechanistic pathway. The process is initiated by the protonation of the carbonyl oxygen (in the keto form) or the hydroxyl group (in the enol form). libretexts.orgucalgary.ca

The mechanism for the conversion of the enol to the keto form under acidic conditions involves two main steps:

Protonation at the α-carbon: The pi electrons of the enol's double bond attack a proton (H+) from the acid catalyst. This proton adds to the α-carbon, leading to the formation of an oxonium ion intermediate. libretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion's oxygen, resulting in the formation of the neutral keto tautomer and regeneration of the acid catalyst. libretexts.org

This acid-catalyzed process facilitates the establishment of equilibrium between the enol and its more stable keto isomer, 3-methylbutanal.

Base-Catalyzed Tautomerization

Base-catalyzed tautomerization provides an alternative pathway for the interconversion of this compound and 3-methylbutanal. This mechanism involves the formation of an enolate ion intermediate. ucalgary.ca

The key steps in the base-catalyzed conversion from the keto to the enol form are:

Deprotonation of the α-hydrogen: A base removes an acidic α-hydrogen from the carbon adjacent to the carbonyl group, forming an enolate ion. libretexts.org

Protonation of the enolate: The oxygen of the enolate anion is then protonated by a proton source (like water), yielding the enol and regenerating the base catalyst. libretexts.org

Conversely, to go from the enol to the keto form, the hydroxyl proton is removed by a base to form the enolate, which is then protonated at the α-carbon. libretexts.org

Solvent Effects on Tautomeric Preference

The solvent in which the tautomerization occurs can significantly influence the position of the equilibrium. Generally, polar solvents tend to favor the more polar tautomer. missouri.educdnsciencepub.com While it is often assumed that the keto form is always more polar, this is not universally true, and the specific structures of the tautomers must be considered. missouri.eduacs.org

Several factors related to the solvent affect the keto-enol equilibrium:

Polarity and Dipole Moment: A polar solvent will preferentially stabilize the tautomer with the higher dipole moment. missouri.edu

Hydrogen Bonding: Hydrogen-bonding solvents can stabilize the enol form, particularly if the enol can act as a hydrogen bond donor. missouri.educdnsciencepub.com For instance, solvents like DMSO, which are strong hydrogen bond acceptors, can stabilize the enol tautomer. missouri.edu However, in some cases, disruption of a favorable intramolecular hydrogen bond in the enol by the solvent can lead to a decrease in the enol percentage due to unfavorable entropy changes. cdnsciencepub.com

Table 1: General Solvent Effects on Keto-Enol Equilibrium

Solvent PropertyEffect on EquilibriumRationale
Increasing Polarity Generally shifts toward the more polar tautomer. missouri.eduThe more polar tautomer is better solvated and stabilized by a polar solvent. missouri.educdnsciencepub.com
Hydrogen Bond Donating Can stabilize the keto form's carbonyl oxygen.Forms hydrogen bonds with the carbonyl oxygen.
Hydrogen Bond Accepting Can stabilize the enol form's hydroxyl group. missouri.eduForms hydrogen bonds with the enol's hydroxyl proton. missouri.edu

Electrophilic Addition Reactions to the Vinyl Moiety

The vinyl group in this compound is susceptible to electrophilic attack due to the electron-rich nature of the carbon-carbon double bond. libretexts.orgnumberanalytics.com These reactions typically proceed through the formation of a carbocation intermediate. numberanalytics.comnumberanalytics.com

Protonation Mechanisms and Subsequent Transformations

The addition of a strong acid, such as HBr, to an alkene like this compound is a classic example of an electrophilic addition reaction. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. masterorganicchemistry.comncert.nic.in The stability of the resulting carbocation dictates the subsequent steps.

In the case of 2-methylbut-3-en-2-ol, a related compound, protonation of the hydroxyl group followed by the loss of water leads to a tertiary carbocation. stackexchange.com This carbocation can then be attacked by a nucleophile. For allylic alcohols, rearrangement of the initial carbocation to a more stable form is a common occurrence. For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. doubtnut.comyoutube.com This rearrangement leads to a mixture of products. brainly.comdoubtnut.com

Halogenation and Halohydrin Formation

The reaction of alkenes with halogens (like Br₂ or Cl₂) in the presence of a nucleophilic solvent such as water leads to the formation of halohydrins. libretexts.orglibretexts.org This reaction is regioselective and proceeds via an anti-addition mechanism. libretexts.orgleah4sci.com

The mechanism involves the following steps:

Formation of a Halonium Ion: The alkene's pi electrons attack the halogen molecule, displacing a halide ion and forming a cyclic halonium (e.g., bromonium or chloronium) ion intermediate. libretexts.orglibretexts.org This intermediate prevents carbocation rearrangements. libretexts.orglibretexts.org

Nucleophilic Attack by Solvent: The nucleophilic solvent (water) attacks one of the carbons of the cyclic halonium ion. libretexts.orglibretexts.org This attack occurs at the more substituted carbon, following Markovnikov's rule, because this carbon bears a greater partial positive charge. leah4sci.com The attack happens from the side opposite to the halonium bridge, resulting in anti-addition. libretexts.orgleah4sci.com

Deprotonation: A final deprotonation step by a water molecule yields the neutral halohydrin product. leah4sci.com

For an unsymmetrical alkene, this process leads to a specific constitutional isomer. For example, the reaction of an alkene with HOBr results in the OH group adding to the more substituted carbon and the Br to the less substituted carbon. libretexts.orglibretexts.org

Table 2: Regioselectivity in Halohydrin Formation

ReactantReagentIntermediateProduct Feature
AlkeneX₂ / H₂OCyclic Halonium Ion libretexts.orglibretexts.orgOH group on the more substituted carbon, X on the less substituted carbon. leah4sci.com

Reactions Involving the Enolic Hydroxyl Group

The hydroxyl group of an enol, such as this compound, can undergo reactions typical of alcohols, but its reactivity is significantly influenced by the adjacent carbon-carbon double bond. Derivatization of this hydroxyl group is a common strategy to "trap" the enol form, preventing tautomerization back to the ketone. This stabilization allows for the isolation of enol derivatives and directs the subsequent reactivity of the molecule.

The formation of enol ethers and enol esters from this compound represents a cornerstone of synthetic strategy, effectively locking the molecule in its enol form. These derivatives are stable, isolable compounds with distinct reactivity patterns compared to the parent ketone.

Enol Ether Formation: Silyl (B83357) enol ethers are the most common and synthetically useful enol ether derivatives. They are typically prepared by treating the parent ketone, 3-methyl-2-butanone (B44728), with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions is crucial for controlling the regioselectivity of the resulting enol ether. To generate the desired 2-((trimethylsilyl)oxy)-3-methylbut-1-ene (the silyl enol ether of this compound), kinetic control is required. This is achieved by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). wikipedia.orgchegg.com The bulky base preferentially abstracts a proton from the less sterically hindered α-carbon (the methyl group), leading to the formation of the kinetic enolate, which is then trapped by the silyl halide. uci.edu

Alkyl enol ethers can also be synthesized, often through methods like the Wittig reaction or by the acid-catalyzed reaction of the ketone with an orthoformate. wiley.com These methods provide access to a different class of stable enol derivatives.

Enol Ester Formation: Enol esters, such as enol acetates, are another class of stabilized enol derivatives. These can be prepared by reacting the enolate of 3-methyl-2-butanone with an acylating agent. wikipedia.org A common laboratory method involves reacting the ketone with an acid anhydride, like acetic anhydride, in the presence of a catalyst such as pyridine (B92270) or a strong acid. mdma.ch This reaction traps the enol form as a stable ester, which can be isolated and used in further synthetic steps.

Table 1: Derivatization Reactions of the this compound System

Derivative Type Reactants Typical Conditions Product
Silyl Enol Ether 3-Methyl-2-butanone, Trimethylsilyl chloride (TMSCl), Lithium diisopropylamide (LDA) THF, -78 °C 2-((trimethylsilyl)oxy)-3-methylbut-1-ene
Enol Acetate 3-Methyl-2-butanone, Acetic Anhydride Pyridine or Acid Catalyst, Reflux 3-methylbut-1-en-2-yl acetate

Oxidative Transformations of the Enol System

The carbon-carbon double bond in the enol system is susceptible to oxidation. The reaction pathway and products depend on the specific oxidizing agent employed. Research into the oxidation of 3-methyl-2-butanone has provided direct evidence for the involvement of its enol tautomer.

A kinetic and mechanistic study of the oxidation of 3-methyl-2-butanone with isoquinolinium bromochromate (IQBC) in an aqueous acetic acid medium demonstrated that the reaction proceeds through the enol form. arcjournals.org The reaction is acid-catalyzed, with the rate-determining step being the formation of the enol. arcjournals.org The enol then rapidly reacts with the oxidant. The study provides evidence for the formation of a complex between the enolic form of the ketone and the oxidant species prior to the oxidation event. arcjournals.org The reaction rate was found to increase with increasing acid concentration and with a decrease in the dielectric constant of the medium, consistent with a mechanism involving a cation-dipole interaction. arcjournals.org

Table 2: Kinetic Data for the Oxidation of 3-Methyl-2-butanone by IQBC

Parameter Varied Observation Implication Reference
[IQBC] First-order dependence Rate is directly proportional to oxidant concentration arcjournals.org
[3-Methyl-2-butanone] Order varies from 1 to 0 at high concentrations Complex formation between enol and oxidant arcjournals.org
[H⁺] First-order dependence Reaction is acid-catalyzed; enol formation is rate-limiting arcjournals.org

Nucleophilic Reactivity of Conjugate Bases (Enolates)

Deprotonation of the α-carbon of 3-methyl-2-butanone generates a resonance-stabilized enolate anion, the conjugate base of this compound. This enolate is a potent carbon nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. masterorganicchemistry.com As an ambident nucleophile, it can theoretically react at either the α-carbon or the oxygen atom. bham.ac.ukjove.com However, with most carbon-based electrophiles (soft electrophiles), the reaction occurs preferentially at the α-carbon. bham.ac.uk

The regioselectivity of enolate formation from 3-methyl-2-butanone is critical. As discussed previously, strong, hindered bases like LDA favor the formation of the kinetic enolate from deprotonation of the terminal methyl group. chegg.com This enolate corresponds to the structure of this compound.

Alkylation: The reaction of the enolate with alkyl halides is a fundamental method for forming new C-C bonds. pressbooks.pub182.160.97 The kinetic enolate of 3-methyl-2-butanone can be efficiently alkylated with primary or methyl halides, such as methyl iodide or allyl bromide, in an SN2 reaction. pressbooks.publibretexts.org This provides a direct route to α-substituted ketones.

Halogenation: Enolates react rapidly with halogens (Cl₂, Br₂, I₂). jove.com Base-promoted halogenation of a methyl ketone like 3-methyl-2-butanone can lead to polyhalogenation due to the increased acidity of the remaining α-protons after the first substitution, culminating in the haloform reaction. msu.edu However, direct bromination can be controlled. For instance, the reaction of 3-methyl-2-butanone with bromine in methanol (B129727) leads selectively to bromination at the less substituted α-carbon, yielding 1-bromo-3-methyl-2-butanone. orgsyn.org

Aldol (B89426) and Related Reactions: As a strong nucleophile, the enolate of 3-methyl-2-butanone can add to the carbonyl carbon of aldehydes and other ketones in the aldol addition reaction. masterorganicchemistry.com The kinetic enolate would react with an electrophile like benzaldehyde (B42025) to form a β-hydroxy ketone. This reaction is a powerful tool for constructing larger, more complex molecules.

Table 3: Nucleophilic Reactions of the 3-Methyl-2-butanone Enolate

Reaction Type Electrophile Base/Conditions Product Type
Alkylation Methyl Iodide (CH₃I) LDA / THF, -78 °C 3,3-Dimethyl-2-butanone
Halogenation Bromine (Br₂) NaOMe / Methanol 1-Bromo-3-methyl-2-butanone
Aldol Addition Benzaldehyde LDA / THF, -78 °C 4-Hydroxy-3,3-dimethyl-4-phenyl-2-butanone

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Methylbut 1 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Transient Species Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a transient species like 3-methylbut-1-en-2-ol, specialized NMR methods are required to study its formation and the kinetics of its interconversion with its keto tautomer.

Keto-enol tautomerism is typically a rapid equilibrium process at room temperature, which often results in the NMR spectrum showing only the signals of the predominant keto form. To detect the transient enol, low-temperature NMR studies can be employed. By lowering the temperature of the sample, the rate of interconversion between the keto and enol forms is significantly reduced. If the rate becomes slow enough on the NMR timescale, distinct sets of signals for both the enol (this compound) and the keto (3-methyl-2-butanone) tautomers can be resolved and characterized. This approach allows for the direct observation of the enol form and the determination of the equilibrium constant at a given temperature.

To understand the dynamics of the tautomerism, time-resolved NMR spectroscopy is an invaluable tool. researchgate.net This technique can monitor chemical reactions and dynamic equilibria in real-time. researchgate.net By perturbing the system (e.g., via a rapid temperature or pH jump) and acquiring a series of NMR spectra over time, the rate of approach to equilibrium can be measured. Analysis of the signal intensities corresponding to the enol and keto forms allows for the calculation of the forward and reverse rate constants for the tautomerization process. academie-sciences.fr This kinetic data is crucial for understanding the stability and reactivity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Comparison with its Keto Tautomer Predicted values for this compound are based on standard chemical shift correlations. Experimental data for 3-methyl-2-butanone (B44728) is used for comparison.

CompoundFormNucleusPredicted/Observed Chemical Shift (δ, ppm)Assignment
This compound Enol¹H NMR~4.0-4.5 (2H, m)H₂C=CH-
~4.5-5.0 (1H, s)-OH
~1.8 (3H, s)-C(OH)=C-CH₃
~1.2 (3H, s)-CH₃
¹³C NMR~150-155-C(OH)=
~95-100H₂C=
~20-25-CH₃
3-Methyl-2-butanone Keto¹H NMR2.5-2.7 (1H, septet)(CH₃)₂CH-
2.1 (3H, s)-C(O)CH₃
1.1 (6H, d)(CH₃)₂CH-
¹³C NMR~212C=O
~41, 27, 18Alkyl Carbons

Mass Spectrometry for Identification of Unstable Isomers

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. It is particularly useful for identifying compounds in complex mixtures and for distinguishing between isomers.

While standard mass spectrometry provides the nominal mass of an ion, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). rsc.orgmdpi.com This precision allows for the determination of the unique elemental formula of a molecule. For this compound, the molecular formula is C₅H₁₀O, which corresponds to a calculated exact mass of 86.07316 Da. nih.gov HRMS can unequivocally confirm this formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition (e.g., C₄H₆O₂, nominal mass 86). rsc.orgwiley-vch.de This capability is essential for confirming the identity of the target compound and its unstable isomers. rsc.orgmdpi.com

Table 2: HRMS Data for Isomer Identification

Molecular FormulaCompound TypeNominal Mass (Da)Calculated Exact Mass (Da)
C₅H₁₀OThis compound / Isomers8686.07316
C₄H₆O₂Example Isobar8686.03678
C₆H₁₄Example Isobar (Hexane)8686.10955

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. mt.comresearchgate.net These two methods are complementary and their combined use offers a more complete structural analysis. americanpharmaceuticalreview.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, with polar bonds such as O-H and C=O giving rise to strong absorptions. For this compound, the IR spectrum is expected to show a broad absorption band for the O-H stretching vibration (around 3200-3600 cm⁻¹), a sharp peak for the C=C stretching of the double bond (around 1640-1680 cm⁻¹), and a strong C-O stretching band (around 1050-1150 cm⁻¹).

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C double bond in this compound would be expected to produce a strong and sharp signal in the Raman spectrum, while the polar O-H bond would be weak. The region below 1500 cm⁻¹ in both IR and Raman spectra is known as the fingerprint region, which contains a complex pattern of absorptions unique to each molecule, making it invaluable for distinguishing between isomers like this compound and 2-methyl-3-buten-2-ol (B93329). libretexts.org

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-HStretch3200-3600 (Strong, Broad)3200-3600 (Weak)
C-H (sp²)Stretch3010-3095 (Medium)3010-3095 (Medium)
C-H (sp³)Stretch2850-2960 (Medium)2850-2960 (Strong)
C=CStretch1640-1680 (Medium-Weak)1640-1680 (Strong)
C-OStretch1050-1150 (Strong)1050-1150 (Weak)

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the definitive method for separating components of a mixture and assessing the purity of a compound. For a volatile and potentially unstable compound like this compound, both gas and liquid chromatography are applicable.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile C₅ alcohols. cirad.fr The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. By selecting an appropriate column (e.g., a polar phase like wax or a non-polar phase like polysiloxane), this compound can be separated from its isomers and other impurities. The retention time is a characteristic property used for identification, while the peak area provides quantitative information about purity.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For compounds like this compound, reverse-phase HPLC (RP-HPLC) is a common mode. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com This method allows for the separation of isomers and the quantification of purity, and it can be scaled up for preparative isolation of the compound. sielc.comresearchgate.net

Table 4: Summary of Chromatographic Methods for C₅H₁₀O Isomers

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorApplication
GCDB-5 (non-polar), Wax (polar)Helium, NitrogenFID, MSSeparation of volatile isomers, Purity assessment
HPLCC18, C8 (reverse-phase)Acetonitrile/Water, Methanol (B129727)/WaterUV, RI, MSPurity assessment, Preparative isolation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. mdpi.com Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying components in a sample. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum produced is a unique fingerprint of the molecule, determined by its structure. For this compound (molar mass: 86.13 g/mol ), the initial ionization would produce a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) of 86. nih.gov The subsequent fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. The fragmentation of a related C5H10 isomer, 3-methylbut-1-ene, shows a prominent M-15 peak (loss of a methyl group), which is a common fragmentation pathway. docbrown.info

Detailed Research Findings: In the analysis of volatile profiles of fruits, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS. This sample preparation technique concentrates volatile compounds before analysis. Studies on related terpene alcohols in various matrices have established robust GC-MS methods. For instance, the analysis of monoterpene alcohols in wine fermentation is monitored using solid-phase microextraction GC-MS. acs.org While specific fragmentation data for this compound is not extensively published, the analysis of its isomers and related compounds provides a strong basis for its identification. For example, GC-MS has been shown to have high sensitivity for detecting terpene alcohols, with a reported lower limit of quantification (LLOQ) for nerolidol (B1678203) as low as 3.5 ng/mL. mdpi.com

Table 1: Typical GC-MS Parameters for Terpene Alcohol Analysis

Parameter Typical Value/Condition
Sample Introduction Headspace Solid-Phase Microextraction (HS-SPME)
GC Column DB-5ms, HP-5ms, or similar non-polar column
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 40-60°C, ramped to 250-300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)

| Scan Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative and complementary technique to GC-MS, particularly for compounds that are thermally labile or not sufficiently volatile. mdpi.com It separates compounds in a liquid phase before their introduction into the mass spectrometer. For terpene alcohols, reverse-phase (RP) high-performance liquid chromatography (HPLC) is commonly employed. sielc.com

The development of LC-MS/MS methods for measuring terpenes in plant extracts has shown high sensitivity, with limits of detection (LODs) for oxygenated terpenes ranging from 2-10 ppb. thermofisher.com The choice of mobile phase is critical; for MS compatibility, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com Ionization is typically achieved using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually result in a prominent protonated molecular ion [M+H]+. For this compound, this would correspond to an m/z of 87.

Detailed Research Findings: LC-MS is widely used for the analysis of terpene alcohols and their glycosides in various natural products. acs.org For example, a study on the analysis of nerolidol suggested that LC-MS is convenient and stable for pharmacokinetic studies, reporting an LLOQ of 10 ng/mL. mdpi.com The development of methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (such as Quadrupole-Orbitrap) allows for untargeted metabolomics, enabling the identification of a wide range of compounds, including small alcohols. scholaris.ca Chromatographic separation is often performed on C18 columns using a gradient of water and an organic solvent like acetonitrile or methanol, both containing 0.1% formic acid to facilitate ionization. scholaris.ca

Table 2: Typical LC-MS Parameters for Terpene Alcohol Analysis

Parameter Typical Value/Condition
LC System UHPLC or HPLC
Column Reverse-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Computational and Theoretical Studies on 3 Methylbut 1 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in exploring the electronic structure and stability of 3-Methylbut-1-en-2-ol. These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic energy and distribution within the molecule. This information is crucial for understanding its intrinsic properties, including the stability of its various forms. Such methods are widely applied to study surfaces, interfaces, and the chemical properties of materials. mdpi.com

This compound is an enol that exists in equilibrium with its keto tautomer, 3-methylbutan-2-one. Generally, the keto form of a simple aldehyde or ketone is thermodynamically more stable than its enol counterpart. muni.cz Computational studies can precisely quantify this energy difference.

Theoretical calculations using DFT methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G**) can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers. airitilibrary.comnih.gov For most simple keto-enol pairs, the equilibrium lies far towards the keto form. For instance, experimental studies in aqueous solution have determined the equilibrium constant (pKE = -log KT) for the tautomerization of 3-methylbutan-2-one to its enol forms, showing the keto form is significantly favored. muni.cz

While specific DFT calculations for this compound are not widely published, data for analogous systems illustrate the typical energy differences. For example, in a theoretical study of various cyclic diketones, the keto forms were generally found to be more stable, though the energy difference is sensitive to ring size, substituents, and solvent effects. nih.govrsc.org In some cases, such as aroylhydrazones, the keto form is more stable by only a few kcal/mol in solution. frontiersin.org A study on 3-methylbut-1-en-1-ol, an isomer of the target compound, also investigated the relative stabilities of its tautomers using computational methods. airitilibrary.com

Table 1: Representative Calculated Relative Energies for Keto-Enol Tautomerism of Analogous Compounds (Note: Data is for illustrative purposes as specific values for this compound are not available in the cited literature. Values are highly dependent on the computational method and solvent model used.)

Compound/SystemTautomer PairComputational MethodRelative Free Energy (ΔG, kcal/mol)Favored Form
3-Phenyl-2,4-pentanedione (B1582117)Keto vs. EnolB3LYP/6-31+G(d) (gas phase)-17.89Keto
Cyclohexane-1,3-dioneDiketo vs. Keto-EnolIEF-PCM/B3LYP/6-31G(d) (aq)1.2 - 1.8Diketo
MalonaldehydeKeto vs. Enol (Z)MP2/6-31G(d,p)~0 (Resonance Stabilized)Comparable
1-Azido-3-methylbut-2-enePrimary vs. Tertiary Azide (B81097)MPWB1K/6-311++G(d,p) (toluene)1.8Primary

This table was created by the author based on data from multiple sources nih.govrsc.orgorientjchem.orgnih.gov to illustrate the application of computational chemistry.

The interconversion between keto and enol forms does not happen spontaneously; it must overcome an energy barrier known as the activation energy (Ea) or activation free energy (ΔG‡). In the absence of a catalyst, this barrier is typically very high for a direct 1,3-hydrogen shift. muni.cz Tautomerization is often facilitated by trace amounts of acid or base, or even by solvent molecules like water, which act as proton relays. nih.gov

Quantum chemical calculations are exceptionally well-suited for mapping the potential energy surface of this process and locating the transition state (TS) structure. The energy of the TS relative to the reactant (enol or keto) defines the activation barrier. For example, DFT calculations on cyclic diketones have shown uncatalyzed activation barriers can be as high as 55-70 kcal/mol. nih.gov However, the presence of even a single water molecule can dramatically lower this barrier by providing a shuttle for the proton transfer, often reducing the barrier by half or more. nih.govresearchgate.net Calculations for various systems show that a two-water-molecule-assisted mechanism can lower the barrier even further. nih.gov

For instance, the activation barrier for the tautomerization of 3-phenyl-2,4-pentanedione was calculated to be around 31 kcal/mol in the gas phase. orientjchem.org In another study, the energy barrier for the enol-to-keto conversion of some aroylhydrazones was predicted to be over 60 kcal/mol, indicating high stability of the enol form once formed. frontiersin.org

Molecular Dynamics Simulations of Enol Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of an enol molecule like this compound with its surrounding environment, typically a solvent, over time. tandfonline.comnih.gov

These simulations provide detailed information on the structure and dynamics of the solvent around the enol, including the formation and lifetime of hydrogen bonds between the enol's hydroxyl group and solvent molecules. nih.govnih.gov This is crucial for understanding how the solvent stabilizes the enol and participates in its reactions, such as tautomerization.

While specific MD simulations focused on this compound are scarce in the literature, extensive research has been conducted on poly(vinyl alcohol) (PVA), a polymer composed of repeating vinyl alcohol units. mdpi.comnih.gov These studies, often combining MD with experimental techniques like neutron scattering, investigate polymer chain conformation, water dynamics, and the mechanical properties of PVA hydrogels. tandfonline.commdpi.com They reveal how water molecules are structured at the interface with the polymer and how their mobility is affected. torvergata.itresearchgate.net Such simulations can provide insights into the fundamental interactions of the enol functional group with water, which are applicable to smaller molecules like this compound.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is an invaluable tool for structure verification and analysis. acs.org By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, one can predict NMR, IR, and UV-Vis spectra, respectively.

The standard workflow for predicting NMR spectra involves several steps:

A conformational search to identify the low-energy shapes (conformers) of the molecule.

Geometry optimization of each conformer using a reliable DFT method (e.g., B3LYP/6-31G(d)). github.io

Calculation of NMR shielding constants for each optimized conformer, often at a higher level of theory (e.g., WP04/6-311++G(2d,p)) and with a solvent model (e.g., PCM). github.io

Boltzmann averaging of the shielding constants based on the relative energies of the conformers.

Conversion of the averaged shielding constants to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

Table 2: Hypothetical Predicted 13C and 1H NMR Chemical Shifts for this compound (Note: These are example values and should not be considered as a definitive spectrum. Accurate prediction requires the rigorous computational workflow described above.)

Atom PositionPredicted 13C Chemical Shift (ppm)Attached ProtonsPredicted 1H Chemical Shift (ppm)
C1 (CH3)22.5H (3)1.10
C2 (CH3)22.5H (3)1.10
C3 (CH)33.0H (1)2.50
C4 (=C-OH)155.0OH (1)4.50
C5 (=CH2)105.0H (2)4.80, 5.00

This table was generated by the author for illustrative purposes, based on general knowledge of NMR spectroscopy.

Theoretical Analysis of Reaction Mechanisms and Regioselectivity

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and the factors controlling selectivity. pearson.com For reactions involving this compound or its isomers, DFT calculations have provided significant insights.

One prominent example is the study of the diastereoselective epoxidation of chiral allylic alcohols. A DFT study on the epoxidation of 3-methylbut-3-en-2-ol (an isomer of the target compound) using titanium peroxy complexes successfully modeled the transition states for the reaction. acs.org The calculations revealed that the diastereoselectivity arises from a delicate balance of steric repulsion and electronic effects within the metal-template transition structure. acs.orgthegoodscentscompany.com

Another area of study involves rearrangement reactions. The reaction of 2-methylbut-3-en-2-ol with HBr can lead to a mixture of products through competing SN1 and SN2' mechanisms. reddit.comstackexchange.com Theoretical analysis can help rationalize the product distribution by calculating the stabilities of the possible carbocation intermediates and the activation barriers for the different pathways. For instance, the formation of a more stable, substituted alkene product is often the thermodynamic driving force. reddit.com

Furthermore, theoretical studies on the mdpi.commdpi.com-sigmatropic rearrangement of prenyl azides, which can be synthesized from the related 3-methylbut-2-en-1-ol, used DFT to calculate the free energy profiles. rsc.org These calculations explained the experimental observation that the equilibrium favors the primary allylic azide over the tertiary one and that the rearrangement is thermodynamically disfavored for related aromatic systems. rsc.org These examples highlight the predictive power of computational chemistry in understanding and rationalizing complex reaction outcomes.

Biochemical and Enzymatic Aspects of Enol Systems

Enzymatic Catalysis of Enol-Keto Tautomerism

Keto-enol tautomerism is the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). news-medical.netlibretexts.org While in simple organic compounds the keto form is overwhelmingly more stable and favored at equilibrium, enzymes can readily catalyze this interconversion to facilitate subsequent reactions. news-medical.netlibretexts.orgleah4sci.com This catalysis is crucial because the enol or its deprotonated form, the enolate, is a potent nucleophile, enabling reactions that would otherwise be kinetically slow. fiveable.memasterorganicchemistry.com

The tautomerization process can be catalyzed by either acids or bases. libretexts.orgkhanacademy.org Enzymes achieve this through strategically positioned acidic and basic amino acid residues within their active sites.

Base-catalyzed tautomerization : A basic residue in the enzyme's active site removes a proton from the α-carbon (the carbon adjacent to the carbonyl group), forming a resonance-stabilized enolate intermediate. libretexts.org This enolate is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed tautomerization : An acidic residue protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove by a weak base. libretexts.orglibretexts.org Subsequent removal of the α-proton by a base (like water or an enzymatic residue) forms the enol. libretexts.org

Several classes of enzymes specialize in managing enol intermediates:

Isomerases : This broad class of enzymes often utilizes keto-enol tautomerism to interconvert isomers. fiveable.me For instance, phosphohexose isomerase in glycolysis catalyzes the conversion of glucose-6-phosphate (an aldose) to fructose-6-phosphate (B1210287) (a ketose) via an enediol intermediate. libretexts.orgmarmara.edu.tr

Tautomerases : These are specialized enzymes that catalyze keto-enol interconversions as their primary function within metabolic pathways. fiveable.me

Aldolases : These enzymes use enolate intermediates to form new carbon-carbon bonds, a fundamental process in carbohydrate metabolism and biosynthesis. fiveable.me

The table below summarizes the key aspects of acid- and base-catalyzed enolization mechanisms.

Catalysis TypeStep 1Step 2Intermediate
Acid-Catalyzed Protonation of the carbonyl oxygen. libretexts.orgDeprotonation of the α-carbon. libretexts.orgOxonium ion. libretexts.org
Base-Catalyzed Deprotonation of the α-carbon. libretexts.orgProtonation of the enolate oxygen. libretexts.orgEnolate anion. libretexts.org

Biological Relevance of Enol Intermediates in Metabolic Pathways

Enol intermediates are not mere chemical curiosities; they are central to the function of some of the most fundamental metabolic pathways in all domains of life. Their formation allows for key bond-making and bond-breaking events, isomerizations, and rearrangements.

Glycolysis: One of the most-cited examples of an enol intermediate's importance is in the glycolytic pathway.

Isomerization of Glucose-6-Phosphate: The enzyme phosphohexose isomerase converts glucose-6-phosphate to fructose-6-phosphate. marmara.edu.tr This reaction proceeds through a critical enediol intermediate, which facilitates the shift of the carbonyl group from C1 to C2. news-medical.netlibretexts.org

Formation of Phosphoenolpyruvate (B93156) (PEP): Later in glycolysis, the enzyme enolase catalyzes the dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP). marmara.edu.tr This reaction involves an enolic intermediate. The resulting enolphosphate, PEP, possesses one of the highest phosphoryl group transfer potentials in biochemistry, making its subsequent conversion to pyruvate (B1213749) a major site of ATP generation. marmara.edu.tr

Isoprenoid Biosynthesis: Isoprenoids are a large and diverse class of natural products built from five-carbon isoprene (B109036) units. The biosynthesis of these units occurs via two main pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP) pathway. The MEP pathway involves an enzyme, (E)-4-hydroxy-3-methylbut-2-en-1-yl-diphosphate synthase (also known as IspG), which catalyzes the formation of (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) (HMB-PP). wikipedia.org This molecule is a structural analog of a phosphorylated enol. Although direct enzymatic action on 3-methylbut-1-en-2-ol is not prominently documented, its isomer, 3-methyl-2-en-1-ol (prenol), is a known hemiterpene that can be processed in related pathways. ebi.ac.uk The interconversion between isomers like 2-methyl-3-buten-2-ol (B93329) and prenol is thought to be catalyzed by a yet-uncharacterized enzyme, highlighting the relevance of such C5-enol structures in terpene metabolism. ebi.ac.uk

The following table highlights key metabolic pathways and the roles of their enol intermediates.

Metabolic PathwayKey Enzyme(s)Enol/Enolate Intermediate's RoleResult
Glycolysis Phosphohexose IsomeraseFacilitates isomerization of an aldose to a ketose via an enediol intermediate. libretexts.orgmarmara.edu.trGlucose-6-phosphate → Fructose-6-phosphate. libretexts.org
Glycolysis EnolaseFormation of a high-energy enolphosphate compound from a phosphoglycerate. marmara.edu.tr2-Phosphoglycerate → Phosphoenolpyruvate (PEP). marmara.edu.tr
Fatty Acid Biosynthesis Enoyl-ACP ReductaseReduction of a carbon-carbon double bond in an enoyl-ACP intermediate. fiveable.meChain elongation of fatty acids. fiveable.me
Isoprenoid Biosynthesis (MEP Pathway) HMB-PP Synthase (IspG)Formation of HMB-PP, an enol-like diphosphate precursor to isoprenoids. wikipedia.orgMEcPP → HMB-PP. wikipedia.org

Mimicking Biological Enolization in Synthetic Systems

The efficiency and selectivity of enzymes in controlling enolization have inspired chemists to develop biomimetic strategies for synthetic applications. researchgate.net The goal is to replicate the principles of enzymatic catalysis—such as precise positioning of catalytic groups and control over substrate conformation—to achieve similar levels of control in the laboratory. rsc.org

Biomimetic synthesis often involves creating artificial catalysts or reaction environments that mimic the active site of an enzyme. researchgate.net For instance, chemists have designed small molecules with strategically placed acidic and basic functionalities to catalyze keto-enol tautomerism and subsequent reactions, mirroring the strategy used by isomerases and aldolases.

A significant area of research involves the use of substrate mimics to study the mechanisms of complex enzyme systems like polyketide synthases (PKSs). nih.gov These massive multi-domain enzymes build complex natural products through sequential steps, many of which involve enolate intermediates. Researchers have synthesized stable mimics of polyketide intermediates, sometimes incorporating non-hydrolyzable linkages, to probe the function and stereoselectivity of specific domains, such as ketoreductases. nih.gov These studies have shown that ketoreductase domains recognize and process these mimics, although sometimes with altered kinetics due to factors like the non-reducible enol tautomer of the substrate. nih.gov This approach provides invaluable insight into how the enzyme controls the stereochemistry of hydroxyl groups introduced during the reductive steps.

Another strategy involves using fluorescently-tagged mimics to visualize the localization and interaction of molecules within biological systems. mdpi.com For example, fluorescent strigolactone mimics, which contain the characteristic enol-ether bridge crucial for their biological activity, have been developed to study their distribution and mode of action in plants and fungi. mdpi.com These biomimetic probes are powerful tools for understanding the mechanistic details of hormone signaling and other biological processes. mdpi.comnih.gov

Applications of 3 Methylbut 1 En 2 Ol in Organic Synthesis

Utilization as a Reactive Intermediate in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. 3-Methylbut-1-en-2-ol is a suitable candidate for use as a reactive intermediate in such sequences, primarily due to its ability to undergo facile tautomerization to its corresponding ketone, which can then participate in subsequent reactions.

The core principle involves the in situ generation of 3-methylbutan-2-one from this compound under the reaction conditions. This newly formed ketone can then be trapped by a nucleophile or act as a nucleophile itself (after deprotonation to its enolate) in a subsequent step of the cascade. For instance, in an acid-catalyzed environment, the enol can isomerize to the ketone, which is then primed to react with a suitable partner present in the reaction mixture. Research has shown that related unsaturated alcohols can participate in tandem processes like indium-catalyzed cyanomethylation/cyclization, highlighting the potential for such transformations. thieme-connect.com While specific, complex cascade reactions initiating directly from this compound are not extensively documented, its known reactivity allows for its conceptual integration into such sequences.

A plausible cascade sequence could involve an initial acid- or base-catalyzed tautomerization followed by a well-established carbonyl reaction, such as a Michael addition or an aldol (B89426) condensation. This strategy capitalizes on the transient formation of the ketone to drive the reaction toward a more complex product in one pot.

Table 1: Hypothetical Cascade Reaction Involving this compound This table illustrates a conceptual cascade process based on the known reactivity of enols and ketones.

StepTransformationDescription
1Enol-Keto TautomerizationThis compound isomerizes to its more stable keto tautomer, 3-methylbutan-2-one, typically catalyzed by an acid or base.
2Enolate FormationThe resulting ketone is deprotonated by a base to form the corresponding enolate.
3Carbon-Carbon Bond FormationThe enolate acts as a nucleophile, attacking an electrophile (e.g., an α,β-unsaturated ketone in a Michael addition) present in the reaction mixture to form a new C-C bond and a more complex molecule.

Precursor for Carbonyl Compounds via Tautomerization

One of the most fundamental and synthetically useful properties of this compound is its existence as an enol tautomer of a ketone. Tautomers are constitutional isomers that readily interconvert, and in this case, this compound is in equilibrium with its keto form, 3-methylbutan-2-one. beilstein-journals.org This process, known as keto-enol tautomerism, typically favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. beilstein-journals.org

The interconversion can be catalyzed by either acid or base. nih.gov

Base-catalyzed tautomerization: A base removes the hydroxyl proton to form an enolate ion, which is then protonated on the α-carbon to yield the ketone. nih.gov

Acid-catalyzed tautomerization: The acid protonates the α-carbon of the enol, forming a resonance-stabilized carbocation. Deprotonation of the oxygen by a conjugate base then yields the final ketone. nih.gov

This equilibrium allows this compound to serve as a direct synthetic equivalent or precursor to 3-methylbutan-2-one. The equilibrium constant for this tautomerization provides a quantitative measure of the relative stability of the two forms.

Table 2: Keto-Enol Tautomerism Equilibrium Data

Enol TautomerKeto TautomerEquilibrium Constant (pKe)Notes
This compound3-Methylbutan-2-one-3.63The negative pKe value indicates that the equilibrium strongly favors the keto form (3-methylbutan-2-one).

Building Block for Stereoselective Transformations

The structure of this compound makes it a valuable building block in stereoselective synthesis. Upon tautomerization and subsequent deprotonation, it forms the prochiral enolate of 3-methylbutan-2-one. A prochiral molecule can be converted into a chiral molecule in a single step. This enolate can then react with various electrophiles in the presence of chiral catalysts or auxiliaries to form new stereocenters with high levels of control. du.ac.inresearchgate.net

Asymmetric synthesis strategies involving such enolates are central to modern organic chemistry for creating enantiomerically pure compounds. du.ac.in Two primary strategies are employed:

Chiral Auxiliary Control: An achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction before being cleaved. du.ac.in

Chiral Catalyst Control: A small amount of a chiral catalyst is used to create a chiral environment, inducing one enantiomer of the product to be formed preferentially. researchgate.netnih.gov

A powerful application is the palladium-catalyzed asymmetric allylic alkylation (AAA) of ketone enolates. In this type of reaction, the prochiral enolate generated from 3-methylbutan-2-one can be reacted with an allylic electrophile using a palladium catalyst coordinated to a chiral ligand. This approach can generate a quaternary carbon stereocenter—a carbon atom bonded to four different non-hydrogen substituents—with high enantioselectivity. researchgate.net

Table 3: Representative Stereoselective Transformation This table outlines a generalized palladium-catalyzed asymmetric alkylation using the enolate derived from the keto tautomer of this compound.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Catalyst SystemProduct TypeStereochemical Outcome
Enolate of 3-methylbutan-2-oneAllylic carbonate or acetatePalladium source (e.g., Pd2(dba)3) + Chiral Ligand (e.g., Trost ligand)α-Allylated ketone with a quaternary stereocenterHigh enantiomeric excess (e.g., >90% ee) can be achieved, selectively forming one of two possible enantiomers. researchgate.net

Environmental Aspects and Theoretical Fate of 3 Methylbut 1 En 2 Ol

Atmospheric Degradation Pathways of Volatile Enols

Volatile enols, including 3-Methylbut-1-en-2-ol, are subject to several degradation pathways in the atmosphere, primarily driven by photochemical reactions. epa.govresearchgate.net The dominant removal process for most VOCs in the troposphere is reaction with hydroxyl (OH) radicals, which are formed photochemically. researchgate.netnih.gov The atmospheric lifetime of these compounds can range from a few hours to several weeks depending on their reactivity. researchgate.net

The reaction of OH radicals with enols, such as vinyl alcohol, is rapid and typically proceeds via addition to the carbon-carbon double bond. nih.govresearchgate.net This addition can occur at either the α or β carbon, leading to the formation of different radical adducts. nih.gov For instance, in the case of vinyl alcohol, OH addition to the α-carbon is favored. nih.gov These adducts then react with molecular oxygen (O₂) to form peroxy radicals. nih.gov

These peroxy radicals are often unstable and can undergo further reactions, including fragmentation, which can lead to the formation of smaller, more stable molecules like formic acid and formaldehyde, and can also regenerate OH radicals, contributing to atmospheric chemical cycles. nih.gov Another potential fate for the peroxy radicals is the elimination of a hydroperoxyl radical (HO₂) to form aldehydes. nih.gov

The general atmospheric degradation mechanism for a volatile enol can be summarized as follows:

Initiation : Reaction with an OH radical.

Propagation : Addition of O₂ to the resulting radical.

Termination/Further Reaction : The peroxy radical can react further to form stable end products or regenerate radical species.

Theoretical studies on the simplest enol, vinyl alcohol, have estimated its atmospheric lifetime to be around 4 hours in the presence of typical tropospheric OH radical concentrations. nih.gov The major products from its oxidation are predicted to be formic acid, formaldehyde, and glycolaldehyde. nih.gov

Besides reaction with OH radicals, photolysis (degradation by sunlight) can also be a significant removal pathway for some carbonyl compounds and may lead to the formation of enols. kuleuven.benih.govcopernicus.orgrsc.org For example, the photolysis of acetaldehyde (B116499) can produce its enol tautomer, vinyl alcohol. nih.gov The subsequent reactions of these photochemically generated enols contribute to the formation of organic acids in the atmosphere. nih.gov

The structure of the enol, including the position and nature of substituents, influences its reactivity and the specific degradation products formed. researchgate.net For instance, the presence of an -OH group attached to the double bond can enhance the reactivity towards OH addition. researchgate.net

Table 1: Atmospheric Degradation Data for Related Volatile Organic Compounds

CompoundAtmospheric LifetimePrimary Degradation Pathway(s)Major Products
Vinyl Alcohol ~4 hours nih.govReaction with OH radicals nih.govFormic acid, Formaldehyde, Glycolaldehyde nih.gov
Isoprene (B109036) Minutes to hours mdpi.comReaction with OH radicals, O₃ mdpi.comSecondary Organic Aerosols (SOAs) mdpi.com
2-Methyl-3-buten-2-ol (B93329) (MBO) -Reaction with OH radicals ebi.ac.ukSecondary Organic Aerosols (SOAs) mdpi.comebi.ac.uk
Methyl Ethyl Ketone (MEK) ~5.4 hours (in urban atmospheres) nih.govPhotochemical decomposition (oxidation by OH radicals, direct photolysis) nih.govOther chemicals dcceew.gov.au

Aqueous Phase Stability and Hydrolysis Considerations

The behavior of this compound in water is influenced by its solubility and its susceptibility to hydrolysis. Enols and their derivatives, like enol ethers, can undergo hydrolysis, particularly under acidic conditions, to revert to their corresponding carbonyl compounds. almerja.com

The hydrolysis of enol ethers is typically acid-catalyzed. almerja.com The mechanism involves the protonation of the carbon-carbon double bond, leading to the formation of a reactive oxonium ion intermediate. almerja.com This intermediate is then attacked by water, ultimately leading to the formation of a carbonyl compound and an alcohol. almerja.com

In general, the keto tautomer is thermodynamically more stable than the enol form in polar protic solvents like water. acs.org The equilibrium between the keto and enol forms, as well as the rate of hydrolysis, can be influenced by factors such as pH and the presence of substituents. acs.org For instance, electron-donating or -withdrawing groups can affect the stability of the enol and the kinetics of its conversion to the keto form. acs.org

While specific data on the hydrolysis of this compound is limited, the general principles of enol chemistry suggest that it would be susceptible to acid-catalyzed conversion to its keto tautomer, 3-methyl-2-butanone (B44728). The stability of enol esters has been shown to be pH-dependent, with hydrolysis occurring in both acidic and basic solutions, though often at different rates and through different mechanisms. rsc.org

The solubility of a compound also plays a crucial role in its aqueous phase behavior. For comparison, a related compound, 3-methyl-2-buten-1-ol (B147165), is highly soluble in water. oecd.org This high solubility suggests that it will be primarily distributed in the water compartment if released into the environment. oecd.org

Table 2: Aqueous Stability and Hydrolysis of Related Compounds

CompoundHydrolysis BehaviorInfluencing Factors
Enol Ethers Hydrolyze to carbonyl compounds and alcohols. almerja.comAcid catalysis almerja.com
β-Diketones (Enol form) Keto form is generally more stable in water. acs.orgpH, substituents acs.org
Enol Esters Hydrolyze in both acidic and basic solutions. rsc.orgpH rsc.org

Biodegradation Potential of Related Keto Compounds

Since this compound can tautomerize to 3-methyl-2-butanone (also known as methyl isopropyl ketone or MIPK), the biodegradation of this and other related ketones provides valuable insight into the potential environmental fate of the enol. Ketones are known to be biodegradable by various microorganisms. nih.govnih.gov

Methyl Ethyl Ketone (MEK) , a structurally similar ketone, is considered readily biodegradable. dcceew.gov.aucedre.fr Studies have shown high rates of biodegradation in the presence of activated sludge, with up to 80% removal in 20 hours. cedre.fr It is broken down by bacteria in water and soil, with an estimated breakdown period of about two weeks in water. dcceew.gov.au

3-Methyl-2-butanone (MIPK) has also been shown to be biodegradable. researchgate.net Studies using Pseudomonas species have demonstrated the degradation of MIPK. researchgate.net Research comparing the biodegradation of MEK and MIPK found that MEK, having a simpler structure, was more easily biodegraded by microorganisms than MIPK. researchgate.net The maximum elimination capacity for MEK was found to be higher than that for MIPK. researchgate.net

The biodegradation of ketones often involves enzymes such as monooxygenases. nih.gov For example, the degradation of 2-butanone (B6335102) (MEK) by Pseudomonas veronii MEK700 involves a Baeyer-Villiger monooxygenase, which converts the ketone to an ester (ethyl acetate). nih.gov This ester is then further hydrolyzed by an esterase. nih.gov Similar pathways may be involved in the breakdown of other ketones like MIPK.

The presence of specific microbial populations capable of degrading these compounds is a key factor. Strains of Pseudomonas have been identified as effective degraders of various ketones. nih.govnih.gov

Table 3: Biodegradation of Related Keto Compounds

CompoundBiodegradabilityDegrading Microorganisms (Examples)Key Findings
Methyl Ethyl Ketone (MEK) Readily biodegradable dcceew.gov.aucedre.frPseudomonas sp. KT-3 nih.gov, Pseudomonas veronii MEK700 nih.gov80% biodegraded in 20 hours with activated sludge. cedre.fr
3-Methyl-2-butanone (MIPK) Biodegradable researchgate.netPseudomonas sp. researchgate.netBiodegradation is generally slower than for MEK. researchgate.net

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